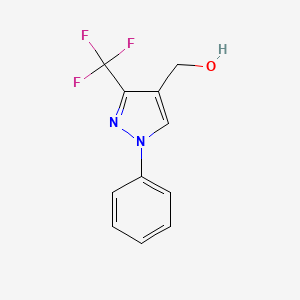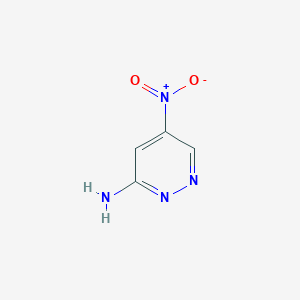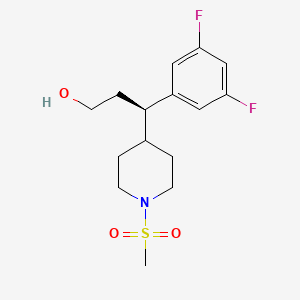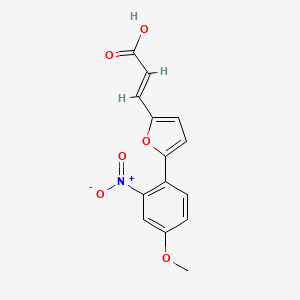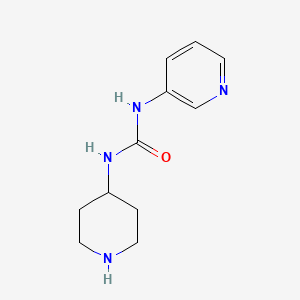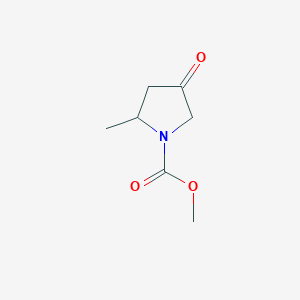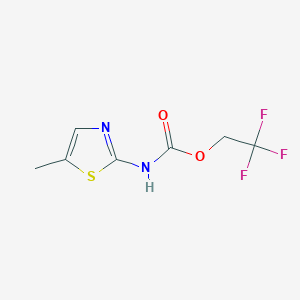
2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate is a chemical compound that features a trifluoroethyl group attached to a carbamate moiety, which is further linked to a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 5-methyl-1,3-thiazol-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2,2-trifluoroethanol+5-methyl-1,3-thiazol-2-yl isocyanate→2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
科学研究应用
2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoroethyl and thiazole moieties into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiazole ring may contribute to binding interactions with enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,2-trifluoroethyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamate.
2,2,2-trifluoroethyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group instead of a carbamate.
2,2,2-trifluoroethyl acrylate: Similar but contains an acrylate group.
Uniqueness
2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate is unique due to the presence of both trifluoroethyl and thiazole moieties, which impart distinct chemical and biological properties
属性
分子式 |
C7H7F3N2O2S |
|---|---|
分子量 |
240.21 g/mol |
IUPAC 名称 |
2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C7H7F3N2O2S/c1-4-2-11-5(15-4)12-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,12,13) |
InChI 键 |
KESLBAFXBHYMPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(S1)NC(=O)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


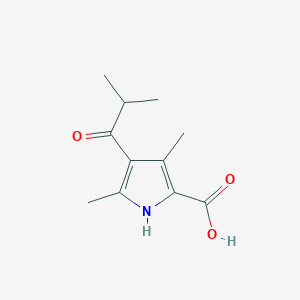
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B11765225.png)
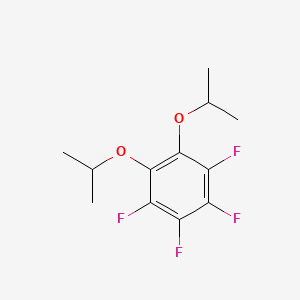
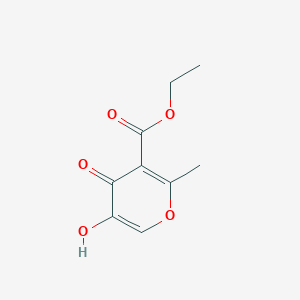
![(Hexahydrofuro[2,3-b]furan-3-yl)methanol](/img/structure/B11765247.png)
![1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine](/img/structure/B11765253.png)
